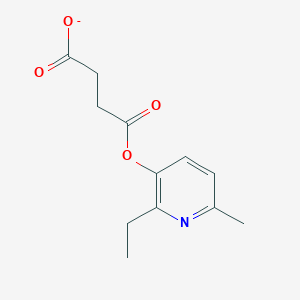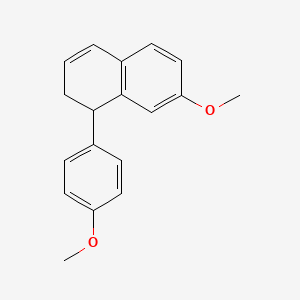
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups attached to both the naphthalene and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction produces 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves the cyclization of this intermediate with methanesulfonic acid (MeSO3H) to form 7-methoxy-1-tetralone .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is often employed for the production of this compound. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate, has been reported to achieve an overall yield of up to 76.6% with 99% purity .
化学反応の分析
Types of Reactions
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate for dezocine, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in the body .
類似化合物との比較
Similar Compounds
7-Methoxy-1-tetralone: An intermediate in the synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: A precursor in the synthetic route.
4-(4-Methoxyphenyl)butanoic acid: Another intermediate in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
156943-84-9 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
7-methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H18O2/c1-19-15-9-6-14(7-10-15)17-5-3-4-13-8-11-16(20-2)12-18(13)17/h3-4,6-12,17H,5H2,1-2H3 |
InChIキー |
FWABQSFELQQYAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CC=CC3=C2C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

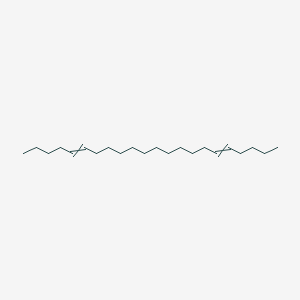
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)


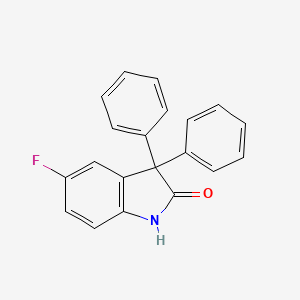
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)

![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
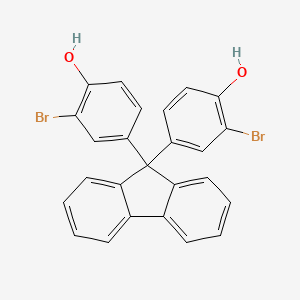
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
